molecular formula C5H2BrClIN B577502 3-Bromo-6-chloro-2-iodopyridine CAS No. 1211529-01-9

3-Bromo-6-chloro-2-iodopyridine

Cat. No.: B577502
CAS No.: 1211529-01-9
M. Wt: 318.336
InChI Key: PNKGIZKPKHAJOI-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-iodopyridine: is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 3-bromo-2-chloropyridine. Subsequent iodination using iodine or iodinating agents like iodine monochloride (ICl) results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

    Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like dimethylformamide (DMF).

    Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and alkynes in solvents like tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-phenyl-6-chloro-2-iodopyridine .

Scientific Research Applications

Chemistry: 3-Bromo-6-chloro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to create derivatives with enhanced pharmacological properties, such as improved potency and selectivity .

Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties, such as increased stability and conductivity .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups or participate in the formation of new bonds. In biological systems, derivatives of this compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-chloro-2-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This provides multiple reactive sites, allowing for diverse chemical transformations and the synthesis of a wide range of derivatives. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-bromo-6-chloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGIZKPKHAJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704822
Record name 3-Bromo-6-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-01-9
Record name 3-Bromo-6-chloro-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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